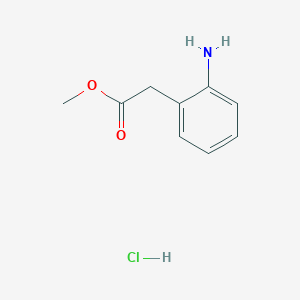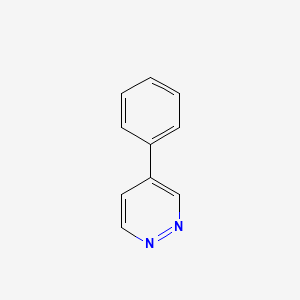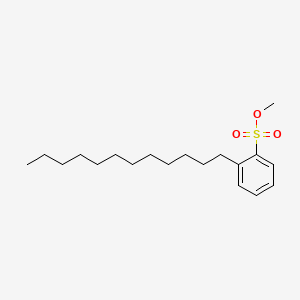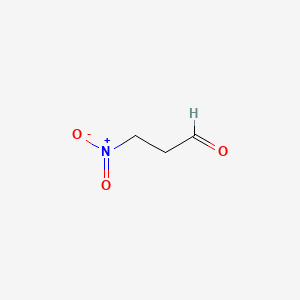
(R)-2-Amino-3-(4-(aminomethyl)phenyl)propanoic acid
説明
Molecular Structure Analysis
The molecular structure of ®-2-Amino-3-(4-(aminomethyl)phenyl)propanoic acid consists of a phenyl ring with an amino group attached to the 2-position and a carboxylic acid group at the 3-position. The stereochemistry is specified as ® , indicating the absolute configuration of the chiral center .
Physical And Chemical Properties Analysis
科学的研究の応用
Drug Design and Delivery
Boronic acids and their esters, which include compounds like D-4-Aminomethylphe, are highly considered for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy .
Neutron Capture Therapy
Neutron Capture Therapy (NCT) is a non-invasive approach for the destruction of cancer cells . It’s based on the selective accumulation of 10B-containing compounds (like D-4-Aminomethylphe) into malignant cells . Subsequent irradiation with low-energy neutrons promotes 10B decay to 4He and 7Li atoms, which can both exert a localized cytotoxicity for the tumor cell .
Pharmaceutical Applications
D-Amino acids, including D-4-Aminomethylphe, have great potential in treating diseases . They have shown overwhelming success in disengaging biofilm, which might provide promise to inhibit microbial infection . Moreover, they can effectively restrain the growth of cancer cells .
Neurological Disease Treatment
D-Amino acids have been reported as potential therapeutic agents for treating neurological diseases . They can regulate the physiological function of organisms and have been regarded as biomarkers of diseases .
Tissue/Organ Injury Treatment
D-Amino acids can also be used for treating tissue or organ injuries . They have protective effects and can help in the recovery process .
Reproduction Function Amelioration
D-Amino acids have been found to ameliorate reproduction function . They can regulate various physiological processes related to reproduction .
Biofilm Infection Prevention
D-Amino acids, including D-4-Aminomethylphe, have been found effective in preventing biofilm infection . They can disengage biofilm and inhibit microbial infection .
Cancer Cell Growth Inhibition
D-Amino acids can effectively restrain the growth of cancer cells . They have been found to have potential applications in cancer treatment .
Safety and Hazards
作用機序
Mode of Action
It is likely that this compound interacts with its targets by binding to specific receptor sites, thereby initiating a series of biochemical reactions .
Biochemical Pathways
It is possible that this compound could influence the phenylpropanoid pathway, which is involved in the biosynthesis of various phenolic compounds .
Pharmacokinetics
Given its structural similarity to other phenolic compounds, it is likely to be well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Some studies suggest that similar compounds may have antioxidant and anticancer activities .
特性
IUPAC Name |
(2R)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVNKFUEUXUWDV-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426934 | |
| Record name | (R)-2-Amino-3-(4-(aminomethyl)phenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-3-(4-(aminomethyl)phenyl)propanoic acid | |
CAS RN |
1217662-97-9 | |
| Record name | (R)-2-Amino-3-(4-(aminomethyl)phenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1599382.png)




![Dibenzo[a,e]cyclooctene](/img/structure/B1599389.png)

![N-Cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B1599392.png)

